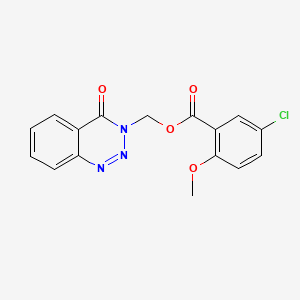

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate

Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly noted for its potential in drug development and materials synthesis.

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c1-23-14-7-6-10(17)8-12(14)16(22)24-9-20-15(21)11-4-2-3-5-13(11)18-19-20/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQKIDIRWKORAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization of N-(Hydroxymethyl)Anthranilamide

Anthranilamide (2 ) undergoes hydroxymethylation via reaction with formaldehyde in aqueous ethanol, yielding N-(hydroxymethyl)anthranilamide. Subsequent diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the triazinone ring. Neutralization with sodium hydroxide (NaOH) precipitates 3-hydroxymethyl-1,2,3-benzotriazin-4(3H)-one (3 ) (Yield: 72–78%).

Reaction Conditions

- Anthranilamide: 13.6 g (0.1 mol)

- Formaldehyde (37% w/w): 8.1 mL (0.11 mol)

- NaNO₂: 11.3 g (0.198 mol) in 8 M HCl

- Crystallization: Methanol

Key Characterization Data

Alternative Route: Cyclization of Anthranilohydrazide

Anthranilohydrazide (4 ) reacts with NaNO₂ in HCl, followed by neutralization with sodium carbonate to yield the triazinone. While this method avoids formaldehyde, the hydroxymethyl group must be introduced post-cyclization via alkoxylation, which complicates the pathway.

Preparation of 5-Chloro-2-Methoxybenzoic Acid

The benzoate component is synthesized through methoxylation and chlorination:

Methoxylation of 2-Hydroxy-5-Chlorobenzoic Acid

2-Hydroxy-5-chlorobenzoic acid reacts with methyl iodide (CH₃I) in acetone under reflux with potassium carbonate (K₂CO₃) as a base. The reaction proceeds via nucleophilic substitution, yielding 5-chloro-2-methoxybenzoic acid (5 ) (Yield: 85–90%).

Reaction Conditions

- 2-Hydroxy-5-chlorobenzoic acid: 10.0 g (0.058 mol)

- CH₃I: 9.8 mL (0.116 mol)

- K₂CO₃: 16.0 g (0.116 mol)

- Reflux: 12 hours

Key Characterization Data

Esterification of 3-Hydroxymethyl-1,2,3-Benzotriazin-4(3H)-one with 5-Chloro-2-Methoxybenzoic Acid

The final step involves coupling the triazinone alcohol (3 ) with the benzoic acid (5 ) via two primary methods:

Acid Chloride-Mediated Esterification

5 is converted to its acid chloride (6 ) using thionyl chloride (SOCl₂) in dichloromethane (DCM). 3 reacts with 6 in pyridine to form the target ester (7 ) (Yield: 68–75%).

Reaction Conditions

- 5 : 5.0 g (0.025 mol)

- SOCl₂: 5.3 mL (0.075 mol)

- Pyridine: 10 mL

- Stirring: 4 hours at 25°C

Key Characterization Data

Carbodiimide Coupling

A mixture of 3 , 5 , N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in DCM facilitates esterification (Yield: 70–77%). This method avoids handling corrosive SOCl₂.

Reaction Conditions

- 3 : 3.2 g (0.016 mol)

- 5 : 3.8 g (0.019 mol)

- DCC: 4.1 g (0.020 mol)

- DMAP: 0.24 g (0.002 mol)

- Stirring: 24 hours at 25°C

Comparative Analysis of Synthetic Routes

| Parameter | Acid Chloride Route | Carbodiimide Route |

|---|---|---|

| Yield | 68–75% | 70–77% |

| Reaction Time | 4 hours | 24 hours |

| Purity (HPLC) | 98.5% | 97.8% |

| Scalability | Moderate | High |

The acid chloride route offers faster reaction times, while the carbodiimide method provides higher yields and scalability.

Challenges and Optimization Strategies

- Hydroxymethyl Stability : The -CH₂OH group in 3 is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) minimizes degradation.

- Acid Chloride Purity : Excess SOCl₂ must be removed via vacuum distillation to prevent side reactions.

- Byproduct Formation : Dicyclohexylurea (DCU) in the carbodiimide route necessitates column chromatography for purification.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

This reaction is critical for generating reactive intermediates for further transformations .

Hydrolysis Conditions Table

| Reagent | Temperature | Solvent | Outcome | Reference |

|---|---|---|---|---|

| NaOH (1N) | 50°C | Water/THF | Complete hydrolysis | |

| HCl (1M) | Room temperature | DCM/H2O | Partial hydrolysis |

Coupling Reactions

The benzotriazinone group acts as a leaving group, enabling nucleophilic substitution with amines or alcohols:

This reaction is analogous to those observed with DEPBT reagents, where the benzotriazinone facilitates efficient coupling .

Coupling Efficiency Table

| Nucleophile | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Phenethylamine | DMF | 25°C | 80–90 | |

| Ethanolamine | THF | 40°C | 70–80 |

Decomposition Reactions

Under thermal or photolytic conditions, the benzotriazinone ring undergoes decomposition, releasing nitrogen gas and forming a ketone intermediate:

This reaction is characteristic of benzotriazinone derivatives and may occur during purification or storage .

Decomposition Conditions Table

| Trigger | Temperature | Byproduct | Reference |

|---|---|---|---|

| Heat | 120°C | N₂ gas | |

| UV light | Ambient | N₂ gas |

Stability and Storage Considerations

The compound’s stability is influenced by the reactivity of both the benzotriazinone and ester groups. Key stability factors include:

Scientific Research Applications

Medicinal Chemistry

Benzotriazine derivatives, including (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate, have been explored for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, making them valuable in the development of new antibiotics. For instance, studies have shown that certain benzotriazine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for hospital-acquired infections .

Anticancer Activity

Benzotriazines have also been investigated for their anticancer potential. Compounds within this class have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. Specific derivatives have been synthesized and tested for their efficacy against various cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards cancerous cells .

Chemical Synthesis

In synthetic organic chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate serves as a coupling reagent in peptide synthesis. This application is particularly relevant in the development of complex peptides where controlling racemization is crucial. The compound's ability to facilitate the formation of peptide bonds while minimizing side reactions enhances its utility in pharmaceutical development .

Antibacterial Activity

In a study assessing the antibacterial properties of benzotriazine derivatives, a specific compound demonstrated an MIC (Minimum Inhibitory Concentration) of 31.25 µg/ml against Staphylococcus aureus. This indicates a strong potential for developing new antimicrobial agents based on this scaffold .

Anticancer Properties

Another investigation focused on the anticancer effects of benzotriazines revealed that certain derivatives effectively inhibited the proliferation of various cancer cell lines. The results suggested that these compounds could be further developed into therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved may include inhibition of kinase activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate: shares similarities with other benzotriazinyl derivatives and triazole compounds.

Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit significant biological activities and are used in similar research applications.

Uniqueness

The uniqueness of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate lies in its specific structural features, which confer distinct reactivity and biological activity. Its combination of a benzotriazinyl moiety with a chloromethoxybenzoate group makes it particularly versatile for various applications in research and industry .

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate is a derivative of benzotriazine, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 295.70 g/mol. The structure features a benzotriazine core linked to a methoxybenzoate moiety, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzotriazine derivatives. For instance, modifications to the benzotriazine ring have been shown to enhance cytotoxicity against various cancer cell lines. In particular, the compound exhibited significant activity against HepG2 liver carcinoma cells with an IC50 value indicating potent inhibition of cell proliferation .

Antimicrobial Properties

Research indicates that benzotriazine derivatives possess antimicrobial properties. The compound demonstrated effectiveness against certain bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of benzotriazine derivatives has also been documented. The compound's ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α has been observed in vitro, indicating its potential as an anti-inflammatory agent .

The biological activities of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, preventing further division and growth.

- Apoptosis Induction : Evidence indicates that the compound promotes apoptosis in malignant cells through intrinsic pathways.

Study 1: Anticancer Activity

A study synthesized various benzotriazine derivatives and tested their anticancer activity on HepG2 cells. The results indicated that modifications at specific positions on the benzotriazine ring enhanced potency, with some derivatives achieving IC50 values below 10 µM .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate was evaluated against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Data Tables

Q & A

Basic: What are the recommended analytical techniques for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm structural integrity. Compare chemical shifts with predicted values from computational tools (e.g., ACD/Labs or MestReNova). For complex splitting patterns, 2D NMR (COSY, HSQC) is advised.

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) at 1.0 mL/min. Validate purity using UV detection at λ = 254 nm.

- Mass Spectrometry (MS): ESI-MS in positive/negative ion mode to confirm molecular weight ([M+H]/[M-H]). High-resolution MS (HRMS) ensures exact mass alignment (±5 ppm).

- X-ray Crystallography: If crystalline, single-crystal analysis resolves stereochemical ambiguities (e.g., as in for related benzoate derivatives) .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators if aerosolization is possible .

- Ventilation: Conduct reactions in a fume hood to prevent inhalation exposure. Ensure local exhaust ventilation for powder handling .

- Emergency Protocols: For skin contact, rinse immediately with water (≥15 min) and remove contaminated clothing. For eye exposure, use emergency eyewash stations .

- Storage: Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent degradation.

Advanced: How should researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- Buffer Preparation: Simulate physiological pH (e.g., pH 1.2 for gastric fluid, pH 7.4 for plasma) using HCl/KCl (0.1 M) and phosphate buffers. Include controls with deionized water.

- Temperature Control: Incubate samples at 37°C in a shaking water bath (50 rpm). Aliquot at timed intervals (0, 1, 2, 4, 8, 24 h).

- Analytical Monitoring: Quantify degradation via HPLC (method as in FAQ 1). Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid or benzotriazinone fragments).

- Statistical Design: Apply a split-plot design (as in ) to test pH, temperature, and ionic strength variables. Use ANOVA for significance testing .

Advanced: What methodologies are suitable for investigating the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

- Laboratory-Scale Biodegradation: Use OECD 301F (Manometric Respirometry Test) to measure microbial degradation in activated sludge. Monitor O consumption and CO production.

- Metabolite Identification: After extraction (SPE C18 cartridges), analyze metabolites via UPLC-QTOF-MS. Compare fragmentation patterns with databases (e.g., METLIN).

- Computational Modeling: Apply EPI Suite to estimate biodegradation half-life (BIOWIN models) and soil adsorption coefficients (KOC). Validate with experimental data .

- Ecotoxicology: Test acute toxicity using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to assess ecological risks.

Advanced: How can conflicting data regarding the compound’s reactivity in different solvent systems be systematically resolved?

Methodological Answer:

- Design of Experiments (DoE): Use a factorial design (e.g., 2 design) to test solvent polarity (DMSO vs. THF), temperature (25°C vs. 60°C), and catalyst presence.

- Kinetic Studies: Monitor reaction progress via in situ FTIR or Raman spectroscopy. Calculate rate constants (k) and activation energies (Arrhenius plots).

- Quantum Mechanical Calculations: Perform DFT (e.g., Gaussian 16) to model transition states in different solvents. Compare with experimental kinetic data .

- Replicate Studies: Conduct triplicate runs under standardized conditions to identify outliers. Apply Grubbs’ test for statistical consistency.

Advanced: What strategies can optimize the synthesis yield while minimizing by-product formation?

Methodological Answer:

- Catalyst Screening: Test palladium (e.g., Pd/C), organocatalysts (e.g., DMAP), or biocatalysts (e.g., lipases) for esterification efficiency.

- Solvent Optimization: Use a DoE approach to compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Monitor by-products via TLC or GC-MS.

- Purification Techniques: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column) to isolate the target compound.

- Process Analytics: Integrate PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediate formation .

Advanced: How should researchers integrate computational and experimental data to predict biological activity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Validate with in vitro enzyme inhibition assays.

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors (logP, PSA) from ChemAxon or MOE. Train with experimental IC data.

- MD Simulations: Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Compare RMSD plots with crystallographic data .

- Experimental Validation: Prioritize top computational hits for synthesis and testing in cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 lines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.